
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine
Vue d'ensemble
Description
“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine” is a chemical compound with the molecular formula C6H11F2N . It is a derivative of cyclopropane, where two hydrogen atoms are replaced by fluorine atoms and one carbon atom is connected to a methanamine group .
Molecular Structure Analysis
The molecular structure of “(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine” consists of a three-membered cyclopropane ring, where two of the hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is connected to a methanamine group . This structure can be represented by the InChI code: 1S/C6H11F2N.ClH/c1-5(2)4(3-9)6(5,7)8;/h4H,3,9H2,1-2H3;1H .
Applications De Recherche Scientifique
Chemoenzymatic Synthesis of Enantiopure Compounds
Enantiopure (−)-(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxamide and (+)-(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid were obtained through biotransformation of racemic amide or nitrile. Further chemical manipulations led to the synthesis of chiral C2-symmetric and pseudo-C2-symmetric diamines and their corresponding chiral salen derivatives. This approach exemplifies the use of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine in chemoenzymatic synthesis processes to create complex, enantiopure compounds (Feng et al., 2006).
Catalytic and Reaction Studies
Surface-Catalyzed Reactions
A study explored the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, forming active-site imines. This reaction, monitored by infrared gas cell, fits processes involving wall-associated water, providing insights into catalytic mechanisms that might be relevant to biological systems, such as pyridoxal-catalyzed transamination (Mascavage et al., 2006).
Synthesis and Characterization
Novel Compound Synthesis and Characterization
A novel 1,3-Dithiolane Compound was synthesized and characterized through various techniques, including 1H NMR and X-ray diffractions. The compound's synthesis involves a condensation reaction, showcasing the versatility of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine in synthesizing and characterizing novel compounds (Zhi-we, 2014).
Fluorine Chemistry
Carbocyclization Reactions
Carbocyclization of terminally difluorinated alkenyl active methine compounds was mediated by SnCl4 and amine, leading to various fluorocyclopentene derivatives. This study demonstrates the reactivity of difluorinated compounds in carbocyclization reactions, contributing to the understanding of fluorine chemistry (Saito et al., 2003).
Propriétés
IUPAC Name |
(2,2-difluoro-3,3-dimethylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-5(2)4(3-9)6(5,7)8/h4H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUCECZJQCGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



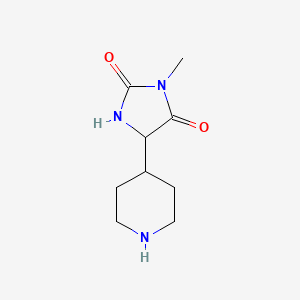
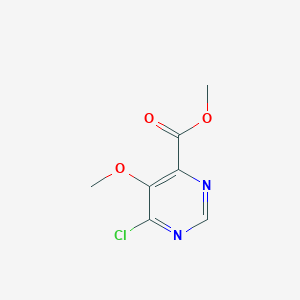
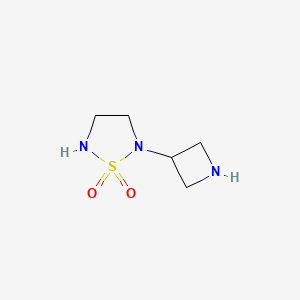

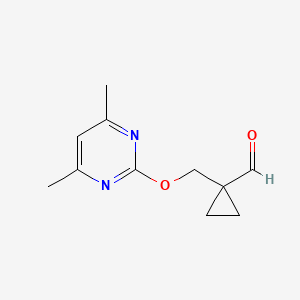

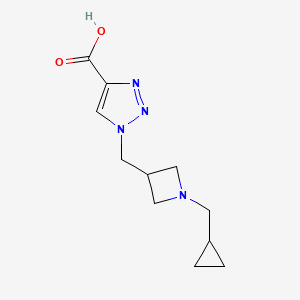
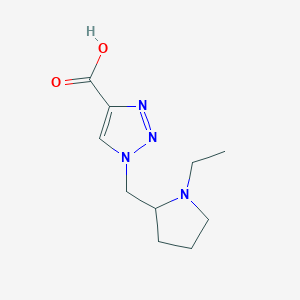

![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
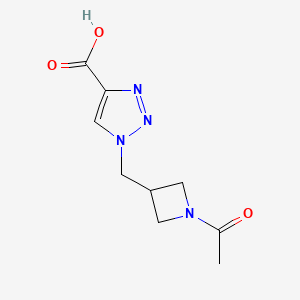
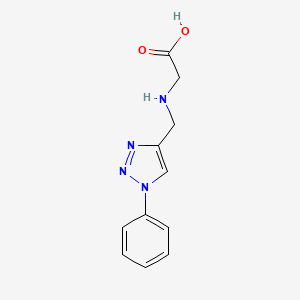

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)